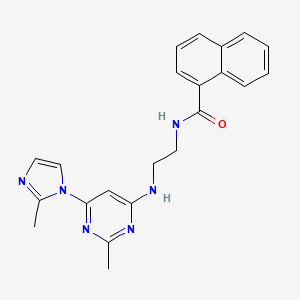

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

Descripción

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide is a synthetic compound featuring a pyrimidine core substituted with a 2-methylimidazole moiety and a naphthamide group. The compound’s design incorporates a naphthamide group, which may enhance lipophilicity and binding affinity compared to simpler aryl substituents.

Propiedades

IUPAC Name |

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c1-15-26-20(14-21(27-15)28-13-12-23-16(28)2)24-10-11-25-22(29)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,12-14H,10-11H2,1-2H3,(H,25,29)(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBYMIGTTYJNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-naphthamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and functional groups. It consists of a naphthamide backbone linked to a pyrimidine derivative with an imidazole substituent. The presence of these heterocycles is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O |

| Molar Mass | 284.36 g/mol |

| CAS Number | [Proprietary] |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those linked to cancer and inflammation.

- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains, which may be due to disruption of bacterial cell wall synthesis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

Case Study 1 : A study conducted on MCF-7 breast cancer cells revealed an IC50 value of approximately 5 µM, indicating significant cytotoxicity. The mechanism was linked to apoptosis induction as shown by increased annexin V staining.

Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| K. pneumoniae | 40 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties, potentially beneficial in treating conditions like rheumatoid arthritis.

Case Study 2 : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) by up to 70%.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural features and chromatographic behavior.

Structural Analogues from Patent Literature ()

Three pyrimidine-based compounds with thiazolecarboxamide and diverse substituents are listed in . Key structural and chromatographic differences are summarized below:

| Compound Name (Simplified) | Key Substituents | HPLC Retention Time (min) |

|---|---|---|

| N-(2-Chloro-6-methylphenyl)-2-[2-methyl-6-[3-(4-morpholinyl)propyl]amino]-4-pyrimidinylamino]-5-thiazolecarboxamide | Chlorophenyl, morpholinylpropyl, thiazolecarboxamide | 2.253 |

| N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-[methyl[3-(methylamino)propyl]amino]-4-pyrimidinylamino]-5-thiazolecarboxamide | Chlorophenyl, methylaminopropyl, thiazolecarboxamide | 2.493 |

| N-(2-Chloro-6-methylphenyl)-2-[[2-methyl-6-[2-(tetrahydro-2-oxo-1H-imidazol-1-yl)ethyl]amino]-4-pyrimidinylamino]-5-thiazolecarboxamide | Chlorophenyl, tetrahydroimidazolylethyl, thiazolecarboxamide | 2.71 |

Key Observations:

- Retention Time Trends: Increased retention times correlate with substituent hydrophobicity. The morpholinylpropyl group (2.253 min) is less hydrophobic than the tetrahydroimidazolylethyl group (2.71 min), which likely enhances interactions with the HPLC stationary phase .

- Target Compound Comparison: The naphthamide group in the target compound is significantly bulkier and more lipophilic than the thiazolecarboxamide groups in the above analogs.

Additional Pyrimidine Derivatives ()

lists compounds such as 4-(4-cyanophenyl)-6-(4-fluorophenyl)-2-({2-[(5-nitro(2-pyridyl))amino]ethyl}-amino)pyrimidine-5-carboxylic acid (CAS: 403809-90-5) and others with sulfonamide or cyano substituents. Notable differences include:

- Electron-Withdrawing Groups: The presence of cyano (CN), fluoro (F), and nitro (NO₂) substituents in these compounds may enhance polarity and alter electronic properties compared to the target compound’s methyl and imidazole groups.

- Bioactivity Implications: While specific data are lacking, nitro and cyano groups are often associated with improved target binding or metabolic stability, whereas the target’s naphthamide group may prioritize hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.